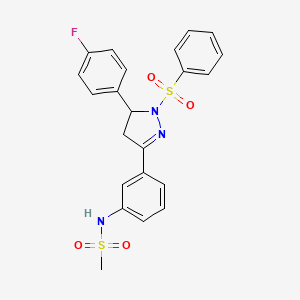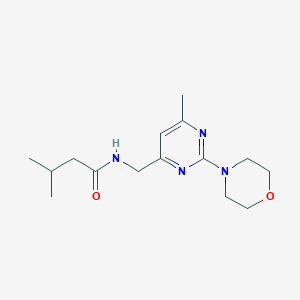
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid, commonly known as Pyridoxal Isonicotinoyl Hydrazone (PIH), is a chelating agent widely used in scientific research for its ability to bind and transport metal ions. PIH has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and iron overload disorders. In
科学的研究の応用
Crystal Engineering and Hydrogen Bonding
In the realm of crystal engineering, studies have highlighted the role of carboxylic acid and pyridine functional groups in forming competitive hydrogen-bonding motifs. For instance, a study by Long et al. (2014) explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in crystal structures. They employed quantum mechanical calculations to understand the formation of unique hydrogen-bonded tetramer units, showcasing the intricate balance between these competing interactions in solid-state chemistry (Long et al., 2014).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Research in coordination chemistry has led to the development of metal-organic frameworks (MOFs) utilizing pyridine carboxylic acid derivatives. Ghosh et al. (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varying conditions, leading to the formation of coordination polymers and discrete metallomacrocycle structures. This work illustrates the versatility of pyridine carboxylic acids in constructing complex coordination architectures with potential applications in catalysis and materials science (Ghosh et al., 2004).
Hybrid Materials and Conductivity
Another study by Tronto et al. (2008) focused on the intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs), forming organically modified 2D nanocomposites. These materials, characterized by their structural and functional properties, offer promising applications in electronics and energy storage (Tronto et al., 2008).
Luminescent Properties and Photophysical Studies
The luminescent properties of coordination compounds derived from pyridine carboxylic acids have also been explored. Qin et al. (2005) synthesized a series of three-dimensional lanthanide coordination polymers, demonstrating unique luminescent properties that could be leveraged in optical materials and sensors (Qin et al., 2005).
特性
IUPAC Name |
(2R,3R)-2-pyridin-3-yloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Pyridin-3-yloxolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

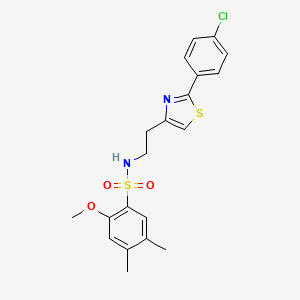
![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)


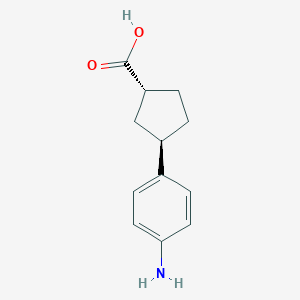
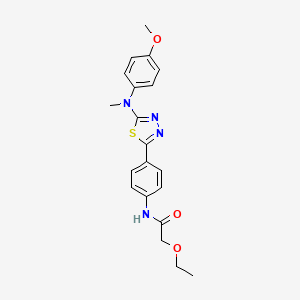
![Ethyl (5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2386702.png)
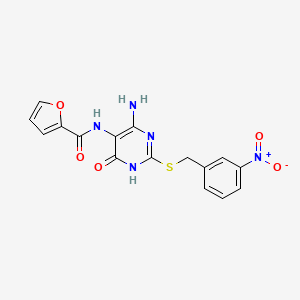
![2-bromo-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2386706.png)


